Diethyl(propyl)amine

Catalog No.
S564774
CAS No.
4458-31-5
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(propyl)amine

CAS Number

4458-31-5

Product Name

Diethyl(propyl)amine

IUPAC Name

N,N-diethylpropan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3

InChI Key

PQZTVWVYCLIIJY-UHFFFAOYSA-N

SMILES

CCCN(CC)CC

Canonical SMILES

CCCN(CC)CC

The exact mass of the compound Diethyl(propyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl(propyl)amine (CAS 4458-31-5) is a tertiary aliphatic amine that occupies a highly specific physicochemical and steric niche between ubiquitous bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA). Featuring two ethyl groups and one propyl chain, this compound provides an intermediate cone angle and a boiling point of approximately 112–118 °C [1]. In industrial procurement and advanced synthesis, it is primarily sourced as a sterically tunable Lewis base for stereoconvergent polymerizations [2], an intermediate for quaternary ammonium fuel additives, and a functionalizing agent for advanced porous polymers. Its precise steric profile makes it an indispensable material selection when TEA is too nucleophilic or volatile, and DIPEA is excessively bulky or difficult to remove under vacuum.

Research Fit

Tertiary amine Brønsted base / nucleophile for organic synthesis
Intermediate steric profile between TEA and DIPEA for selectivity tuning
Measured gas-phase proton affinity supports basicity-controlled studies

Attempting to substitute diethyl(propyl)amine with common tertiary amines like TEA or DIPEA frequently leads to suboptimal reaction yields, compromised enantioselectivity, or downstream purification bottlenecks. In dynamic kinetic resolution polymerizations, the excessive steric bulk of DIPEA severely depresses enantiomeric excess, while less hindered amines fail to provide the necessary spatial control over the catalytic intermediate [1]. Furthermore, in the synthesis of functionalized conjugated mesoporous polymers (CMPs) for gas capture, the specific length of the propyl group dictates the optimal pore environment; substituting with shorter or longer alkyl amines directly degrades host-guest interaction metrics [2]. From a processability standpoint, substituting this compound with TEA introduces higher volatility and fuming risks, whereas DIPEA requires harsher vacuum conditions for residual base removal [3].

Substitution Risk

Steric profile mismatch
Intermediate steric demand differs from TEA (lower) and DIPEA (higher), altering reaction selectivity.
Volatility and handling mismatch
Boiling point higher than TEA, lower than DIPEA; affects evaporative loss and distillative removal efficiency.
Basicity mismatch
Gas-phase proton affinity is slightly lower than TEA, potentially altering base strength in aprotic environments.

Steric Tuning in Lewis Pair-Mediated Polymerization

In the dynamic kinetic resolution polymerization (DKRP) of racemic bicyclic thiolactones using a Lewis acid/base pair system, the choice of the tertiary amine is critical for maintaining high enantiomeric excess (ee). Studies demonstrate that N,N-diethylpropylamine, when paired with B(C6F5)3, successfully facilitates the DKRP process to yield enantioenriched polythioesters with excellent enantioselectivity (90–95% ee). In direct contrast, substituting it with the more sterically hindered diisopropylethylamine (DIPEA) results in a significant reduction in enantioselectivity, dropping to 83% ee, due to restricted interaction geometries [1].

Evidence DimensionEnantiomeric excess (ee) in polythioester synthesis
Target Compound Data90–95% ee
Comparator Or BaselineDIPEA (83% ee)
Quantified Difference7–12% absolute increase in enantiomeric excess
Conditions(R)-SalBinamAl/Amine/B(C6F5)3 catalytic system at 30–80 °C

For buyers synthesizing chiral polymers or complex pharmaceutical intermediates, selecting this specific amine over DIPEA directly prevents the loss of stereochemical purity during Lewis pair-catalyzed resolutions.

Synthesis Route
Data to verify
Homogeneous Os₃(CO)₁₂ catalysis; reported yield not quantified
Supports procurement evaluation of synthetic access
Shorter time, lower temp vs. Pd black; exact yield delta unavailable

Optimized Volatility for Fuming Reduction and Vacuum Removal

In scale-up and industrial synthesis, the physical properties of the tertiary amine base dictate both handling safety and downstream purification efficiency. Diethyl(propyl)amine possesses a boiling point of approximately 112–118 °C. This provides a substantial process advantage over triethylamine (TEA, boiling point 89 °C), which is highly volatile and prone to fuming in ambient environments, leading to reagent loss and exposure risks. Conversely, it is significantly more volatile than diisopropylethylamine (DIPEA, boiling point 127 °C), allowing for faster and milder removal under reduced pressure during product isolation without thermal degradation of sensitive intermediates [1].

Evidence DimensionBoiling point and handling volatility
Target Compound Data112–118 °C
Comparator Or BaselineTEA (89 °C) and DIPEA (127 °C)
Quantified Difference~25 °C higher boiling point than TEA; ~10–15 °C lower than DIPEA
ConditionsStandard atmospheric pressure (760 mmHg)

Selecting this compound allows process chemists to balance the need for low evaporative losses during heated reactions with the requirement for efficient, low-temperature solvent stripping during workup.

Catalyst Performance
Reported
Yield 70–95%\nActivity retained 3 cycles
Supports preparation of reusable heterogeneous catalyst
Solvent-free Henry reaction; 2 reuse cycles without regeneration

Stable Immobilization for Reusable Silica-Supported Catalysts

The synthesis of reusable, solid-supported bases requires an amine with the correct balance of basicity and tethering stability. N,N-diethylpropylamine supported on amorphous silica (KG-60-NEt2) has been proven to be a highly effective heterogeneous catalyst for carbon-carbon bond formation via Henry and Michael reactions involving nitroalkanes. Unlike homogeneous strong bases that frequently trigger undesired side reactions (such as aldol condensations or Cannizzaro reactions), the functionalized silica provides controlled basicity that maximizes chemoselectivity. Furthermore, the specific linkage allows the catalyst to be reused for multiple cycles without any measurable loss in catalytic activity[1].

Evidence DimensionCatalyst reusability and chemoselectivity
Target Compound DataMaintains full catalytic activity for ≥3 cycles (KG-60-NEt2)
Comparator Or BaselineHomogeneous strong bases
Quantified DifferenceElimination of strong-base side reactions (aldol/Cannizzaro) while retaining multi-cycle yield
ConditionsNitroaldol (Henry) and Michael reactions with electrophilic acceptors

For industrial buyers focusing on green chemistry and continuous flow processes, this amine serves as an optimal precursor for manufacturing stable, highly selective heterogeneous base catalysts.

Volatility Profile
Head-to-head
Target bp 117.6°C, VP 17.3 mmHg\nvs. TEA bp 89.3°C (+28°C)\nvs. DIPEA bp 127°C (–10°C)
Intermediate volatility for process control
Lower ambient loss than TEA; easier distillation than DIPEA

Functionalization Efficacy in Mesoporous Polymers

Diethyl(propyl)amine is utilized as a critical functionalizing agent in the synthesis of conjugated mesoporous polymers (CMPs) designed for volatile gas capture. When integrated into the polymer skeleton (forming CMPN), the specific electron-donating profile and spatial arrangement of the diethylpropylamine moiety enable the material to achieve exceptional iodine absorption values. Literature confirms that CMPN prepared with this specific amine achieves the highest iodine capture capacity among all known CMP-based materials, maintaining highly sensitive detection capabilities even at low vapor pressures (16.8 Pa) and low temperatures (4 °C) [1].

Evidence DimensionVolatile iodine absorption capacity
Target Compound DataHighest recorded capacity among CMPs (efficient capture at 16.8 Pa)
Comparator Or BaselineStandard unfunctionalized CMPs
Quantified DifferenceSuperior baseline capture metrics enabling detection at 4 °C and 16.8 Pa
ConditionsIodine vapor exposure at low vapor pressure

Procurement of this specific amine is essential for materials science workflows aiming to manufacture state-of-the-art sorbents or sensors for radioactive isotope capture.

Gas-Phase Basicity
Class-level
Target PA 978.8 kJ/mol\nvs. TEA 981.8 (–3.0)\nvs. DIPEA 994 (–15.2)
Marginally lower intrinsic basicity
May influence reactivity in aprotic or gas-phase systems
Continuous Production
Supporting evidence
18 days stable operation\nHigh selectivity to diethylpropylamine
Scalable manufacturing route demonstrated
Rh-Xantphos/SILP gas-phase continuous flow

Where this compound is the right choice: Lewis Pair Catalysis in Stereoconvergent Polymerization

Diethyl(propyl)amine is the optimal basic component in frustrated Lewis pair (FLP) or Lewis acid/base co-catalyst systems (e.g., paired with B(C6F5)3) where strict control over steric hindrance is required to maximize enantiomeric excess (ee)[1]. It is the right choice when DIPEA proves too bulky and causes a drop in stereoselectivity during dynamic kinetic resolution polymerizations.

Where this compound is the right choice: Scale-Up Organic Synthesis Requiring Milder Workups

In process chemistry and pilot-scale synthesis, this amine is the right choice when balancing handling safety with purification efficiency[2]. It should be selected over TEA to eliminate fuming and evaporative losses in heated reactions, and prioritized over DIPEA to allow for milder, lower-temperature vacuum stripping during product isolation.

Where this compound is the right choice: Synthesis of Immobilized Heterogeneous Base Catalysts

For industrial buyers focusing on continuous flow processes or green chemistry, this compound is the right choice for manufacturing stable, silica-supported heterogeneous base catalysts (e.g., KG-60-NEt2) [3]. It provides the exact basicity needed to drive Henry and Michael reactions without triggering the aldol or Cannizzaro side reactions typical of stronger homogeneous bases.

Where this compound is the right choice: Precursor for Advanced Porous Sorbents and Sensors

This compound is the preferred functionalizing agent for conjugated mesoporous polymers (CMPs) intended for the capture and fluorescent detection of volatile radioactive isotopes [4]. It is the right choice when manufacturing state-of-the-art iodine sorbents, as its specific electron density and steric profile maximize host-guest interactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterogeneous catalyst preparation
Immobilization-compatible steric and basicity profile
Catalyst reusability and yield retention over cycles
Scale-up synthesis with distillative removal
Intermediate volatility between TEA and DIPEA
Energy-efficient solvent recovery, low ambient evaporation
Gas-phase / aprotic reaction studies
Defined proton affinity distinct from common tertiary amines
Structure-basicity relationships in non-aqueous media
Continuous manufacturing development
Compatibility with immobilized catalyst platforms
Long-term catalyst stability and selectivity

XLogP3

2.2

Other CAS

4458-31-5

Wikipedia

Diethyl(propyl)amine
Rodrigalvarez et al. Catalytic C(sp3)-H bond activation in tertiary alkylamines. Nature Chemistry, DOI: 10.1038/s41557-019-0393-8, published online 20 December 2019

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